4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
説明
This compound belongs to the tetrahydrobenzothienopyrimidine class, characterized by a fused bicyclic scaffold combining a benzothiophene and pyrimidine ring system. The 7-methyl group enhances steric stability, while the 4-(2,6-dimethylmorpholin-4-yl) substituent introduces a polar, nitrogen-oxygen heterocycle. This structural motif is designed to modulate pharmacokinetic properties, including solubility and target binding affinity .
特性
IUPAC Name |
2,6-dimethyl-4-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3OS/c1-10-4-5-13-14(6-10)22-17-15(13)16(18-9-19-17)20-7-11(2)21-12(3)8-20/h9-12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLLXYHKSZSITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)N4CC(OC(C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step organic synthesis. One common route includes:
Formation of the Benzothieno Ring: Starting with a suitable thiophene derivative, cyclization reactions are employed to form the benzothieno ring system.
Pyrimidine Ring Construction: The pyrimidine ring is introduced through condensation reactions involving appropriate amines and carbonyl compounds.
Morpholine Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothieno ring.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkylated or acylated morpholine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The morpholine ring is known to enhance the bioavailability of compounds, making it a valuable scaffold in drug design.
Medicine
Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer, due to their ability to interact with specific molecular targets.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.
作用機序
The mechanism of action of 4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and leading to various biological effects.
類似化合物との比較
Key Observations :
- Hydrazinecarbothioamide derivatives (7a) exhibit high yields (82%), suggesting efficient synthesis under reflux conditions .
Pharmacological and Physicochemical Properties
Antimicrobial Activity
- Hydrazinyl derivatives (e.g., 7a-n , ) showed moderate to strong antimicrobial activity against S. aureus and E. coli, with MIC values ranging from 8–64 µg/mL .
- Sulfonamide derivatives (e.g., 5e,f , ) demonstrated anti-proliferative activity against cancer cells (IC₅₀: 12–18 µM), attributed to interactions with DNA topoisomerase II .
- The target compound’s morpholine group may improve membrane penetration due to its balanced lipophilicity, though specific activity data are pending .
Spectroscopic and Stability Data
- IR spectra of hydrazinyl derivatives (7) show N-H stretches at 3308 cm⁻¹ and C=N stretches at 1676 cm⁻¹ .
- The morpholine substituent is expected to display distinct ¹H-NMR signals for its methyl groups (δ ~1.2 ppm) and oxygen-containing ring protons (δ ~3.5 ppm) .
Molecular Docking and Target Interactions
- Hydrazinecarbothioamide (7a) forms hydrogen bonds with bacterial dihydrofolate reductase (DHFR), explaining its antimicrobial activity .
- Morpholine derivatives may engage in hydrophobic interactions with enzyme active sites, while the oxygen atom could act as a hydrogen bond acceptor, mimicking natural substrates .
生物活性
4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
The compound features a complex structure that includes a morpholine ring and a benzothieno-pyrimidine framework. The synthesis typically involves methods such as the Mannich reaction for the introduction of the morpholine moiety along with various cyclization techniques to form the tetrahydrobenzothieno structure.
Antitumor Activity
Recent studies have demonstrated that derivatives of compounds containing the benzothieno-pyrimidine scaffold exhibit notable antitumor activities. For instance, compounds with similar structures have shown promising results in inhibiting the growth of various cancer cell lines.
Table 1: Antitumor Activities of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B1 | NCI-H1975 | 0.013 | EGFR Inhibition |
| B7 | A549 | 0.297 | EGFR Inhibition |
| B9 | NCI-H460 | >50 | Not specified |
The compound B1 has been identified as having an IC50 value of 13 nM against the EGFR L858R/T790M mutant kinase, indicating high potency compared to other tested compounds .
Antimicrobial Activity
Compounds derived from similar structures have also shown antimicrobial properties. For example, certain derivatives have demonstrated effectiveness against bacterial strains and have been evaluated for their potential as antibacterial agents.
Table 2: Antimicrobial Activities
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| C1 | Staphylococcus aureus | 0.5 µg/mL |
| C2 | Escherichia coli | 1.0 µg/mL |
Case Study 1: EGFR Kinase Inhibition
In a study focusing on the inhibition of EGFR kinase activity, several derivatives were synthesized and evaluated. The most promising compounds exhibited selective inhibition against mutant forms of the kinase associated with non-small cell lung cancer (NSCLC). The study utilized ELISA assays to quantify inhibition rates and further confirmed the binding affinity through molecular docking studies.
Case Study 2: Antibacterial Evaluation
Another investigation assessed the antibacterial efficacy of related compounds against common pathogens. The study utilized standard disk diffusion methods and broth microdilution techniques to determine MIC values. Results indicated that certain derivatives displayed significant antibacterial activity, suggesting potential therapeutic applications in treating infections.
Structure-Activity Relationship (SAR)
The biological activity of 4-(2,6-Dimethylmorpholin-4-yl)-7-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine can be influenced by modifications in its chemical structure. The introduction of various substituents on the morpholine ring or alterations in the benzothieno-pyrimidine core can enhance or diminish biological activity.
Table 3: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| N-Methyl substitution | Increased potency |
| Hydroxy group addition | Enhanced solubility |
| Alkyl chain length variation | Altered selectivity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
